Methyclothiazide

説明

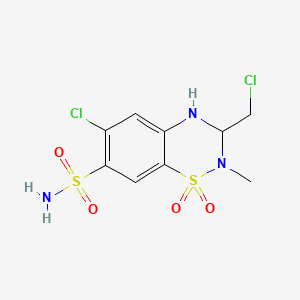

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESYKOGBSMNBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023313 | |

| Record name | Methyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol., 8.24e-01 g/L | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals form alcohol and water, White or practically white, crystalline powder | |

CAS No. |

135-07-9, 96783-14-1, 96783-15-2 | |

| Record name | Methyclothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyclothiazide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyclothiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYCLOTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H46UAC61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KDH2S0SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R00UUL4SRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Elucidation of Methyclothiazide

Primary Renal Mechanisms of Action

Methyclothiazide exerts its main effects by interfering with the transport of ions across the renal tubular epithelium. drugbank.com This interference primarily occurs in the distal convoluted tubule. patsnap.com

Inhibition of Sodium-Chloride Symporter (NCC) in Distal Convoluted Tubule

A key mechanism of action for this compound is the inhibition of the sodium-chloride symporter (NCC), also known as the thiazide-sensitive sodium-chloride transporter. ncats.iopatsnap.comdrugbank.comnih.govgpatindia.compharmacompass.com This transporter is located in the apical membrane of the cells lining the distal convoluted tubule. ontosight.ai By binding to and inhibiting NCC, this compound prevents the normal reabsorption of sodium and chloride ions from the tubular lumen back into the bloodstream. patsnap.comontosight.ai

Impact on Sodium and Chloride Reabsorption

The inhibition of the NCC cotransporter by this compound directly reduces the reabsorption of both sodium and chloride ions in the distal convoluted tubule. ncats.iopatsnap.comwikidoc.orgdrugbank.comnih.govgpatindia.compharmacompass.comontosight.ai This action increases the concentration of these ions within the tubular fluid. patsnap.comontosight.ai

Resultant Diuresis and Natriuresis

The increased presence of sodium and chloride ions in the tubular lumen due to NCC inhibition leads to an osmotic effect. ontosight.ai This osmotic gradient reduces water reabsorption from the tubular fluid, resulting in increased water excretion in the urine, a process known as diuresis. ncats.iopatsnap.comwikidoc.orgdrugbank.comontosight.ai Concurrently, the increased excretion of sodium ions is termed natriuresis. ncats.iowikidoc.orgdrugbank.com this compound significantly enhances the excretion of sodium, chloride, and water. ncats.iowikidoc.orgdrugbank.comgpatindia.compharmacompass.com At maximal therapeutic dosages, the diuretic and natriuretic effects of thiazides, including this compound, are considered approximately equal. ncats.iowikidoc.orgdrugbank.com this compound has a per mg natriuretic activity significantly higher than that of chlorothiazide, the prototype thiazide. ncats.iodrugbank.com

Effect on Potassium Excretion via Na-K Exchange Mechanism

The inhibition of sodium reabsorption in the distal convoluted tubule by this compound indirectly influences potassium excretion. ncats.iodrugbank.comnih.govgpatindia.compharmacompass.com By increasing the delivery of sodium to the more distal parts of the nephron, such as the collecting ducts, this compound promotes increased activity of the sodium-potassium exchange mechanism. ncats.iodrugbank.comnih.govgpatindia.compharmacompass.com This mechanism involves the reabsorption of sodium in exchange for the secretion of potassium into the tubular fluid, leading to enhanced potassium excretion. ncats.iodrugbank.comnih.govgpatindia.compharmacompass.com Potassium excretion is enhanced to a variable degree, similar to other thiazides. wikidoc.org

Influence on Carbonic Anhydrase Activity

This compound may also exert some of its effects through actions on carbonic anhydrases. ncats.iodrugbank.comnih.govgpatindia.com While the primary renal diuretic effect is through NCC inhibition, thiazides, including this compound, have been reported to influence carbonic anhydrase activity, particularly in smooth muscle. ncats.iodrugbank.comnih.govgpatindia.com This action may contribute to the antihypertensive properties of this compound, although the mechanism is less well understood compared to its diuretic action. ncats.iodrugbank.comnih.gov

Interaction with Large-Conductance KCa Channel in Smooth Muscle

The antihypertensive mechanism of this compound is not fully elucidated, but it may involve actions on smooth muscle, including interaction with large-conductance calcium-activated potassium (KCa) channels. ncats.iodrugbank.comnih.govgpatindia.com These channels are found in smooth muscle, and their modulation by this compound could contribute to vasodilation and a reduction in peripheral vascular resistance, thereby lowering blood pressure. ncats.iodrugbank.comnih.govgpatindia.comnursingcecentral.com

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 4121 |

| Sodium | 5360545 |

| Chloride | 312 |

| Potassium | 24426 |

| Chlorothiazide | 2721 |

| Norepinephrine (B1679862) | 439386 |

| Arginine vasopressin | 90308694 |

| Calcium | 270 |

Data Table:

| Mechanism | Location in Nephron | Primary Effect on Ion Transport | Resulting Physiological Effect |

| Inhibition of Sodium-Chloride Symporter (NCC) | Distal Convoluted Tubule | Decreased reabsorption of Na+ and Cl- | Increased Na+ and Cl- excretion |

| Indirect effect via Na-K Exchange Mechanism | Collecting Ducts (primarily) | Increased K+ secretion due to increased Na+ delivery | Increased K+ excretion |

Antihypertensive Mechanisms Beyond Diuresis

The sustained reduction in blood pressure observed with chronic this compound use is not fully explained by its diuretic effect alone. Studies suggest that extra-renal mechanisms, primarily involving direct actions on the vasculature, contribute significantly to its antihypertensive properties ncats.iooup.comresearchgate.net. These mechanisms appear to involve a reduction in vascular reactivity to vasoconstricting stimuli and potential modulation of vascular smooth muscle function ncats.iooup.commedchemexpress.com.

Hypothesized Vascular Actions

This compound has been shown to exert direct effects on blood vessels, influencing their contractile responses and potentially leading to vasodilation oup.comoup.com. These vascular actions are hypothesized to play a crucial role in the long-term reduction of peripheral vascular resistance observed with chronic thiazide treatment oup.comoup.comresearchgate.net.

Research indicates that this compound can inhibit the contractile responses of blood vessels to various agonists through an endothelium-dependent mechanism oup.comresearchgate.netnih.gov. Studies in spontaneously hypertensive rats (SHR) have shown that this compound inhibits vasoconstriction induced by norepinephrine and arginine vasopressin in aortic rings, and this inhibitory effect is abolished by the removal of the endothelium or by inhibiting nitric oxide (NO) synthase researchgate.net. This suggests that the endothelium, potentially through the release of nitric oxide, plays a key role in mediating the vasorelaxant effects of this compound in hypertensive states researchgate.netnih.gov.

The inhibitory effect of this compound on norepinephrine-induced contraction in SHR aortas has been shown to be abolished by the removal of the endothelium or by treatment with Nω-nitro-L-arginine (NOLA), an inhibitor of nitric oxide synthesis medchemexpress.comresearchgate.netnih.gov. This further supports the involvement of an endothelium-dependent mechanism in modulating these responses medchemexpress.comresearchgate.netnih.gov.

Data from studies on the effect of this compound on contractile responses to norepinephrine and arginine vasopressin in SHR aortic rings are summarized below:

| Agonist | This compound Concentration | Inhibition of Maximal Vasoconstrictive Effect (Approximate %) | Endothelium Dependence |

| Norepinephrine | 10-4 M | 59% medchemexpress.comresearchgate.net | Yes medchemexpress.comresearchgate.netnih.gov |

| Arginine Vasopressin | 10-4 M | 32.3% medchemexpress.comresearchgate.net | Yes medchemexpress.comresearchgate.net |

Evidence suggests that this compound may also exert vascular effects through a putative calcium channel blocking activity oup.commedchemexpress.comresearchgate.net. In vitro studies investigating the vascular actions of this compound in isolated aortic rings from hypertensive rats have shown that this compound inhibits the contractile response induced by the addition of calcium to a depolarizing solution nih.gov. This suggests that this compound may inhibit voltage-gated calcium channels, thereby blunting calcium entry into vascular smooth muscle cells nih.gov. This inhibition of calcium entry could contribute to reduced vascular smooth muscle contraction and subsequent vasodilation nih.gov.

Long-Term Blood Pressure Reduction Mechanisms

While the initial antihypertensive effect of thiazide diuretics is attributed to diuresis and a reduction in plasma volume, the sustained reduction in blood pressure during chronic therapy involves additional mechanisms oup.comoup.comresearchgate.net. The decrease in peripheral vascular resistance is considered a key factor in the long-term efficacy of this compound oup.comoup.comresearchgate.net.

Although the initial response to thiazides involves a decrease in extracellular fluid volume and plasma volume due to sodium depletion, these parameters tend to approach, but remain slightly below, normal levels with chronic therapy oup.com. Despite the partial return of fluid volumes towards baseline, the lowered blood pressure is maintained oup.comnih.gov. This suggests that while sodium depletion and reduced extracellular fluid volume contribute to the initial blood pressure reduction, they may not fully account for the sustained antihypertensive effect oup.com. The long-term reduction in peripheral vascular resistance is thought to be a more significant factor in maintaining lower blood pressure during chronic this compound treatment oup.comoup.comresearchgate.net. The precise mechanisms by which chronic sodium depletion and changes in extracellular fluid volume interact with the direct vascular actions of this compound to produce sustained blood pressure reduction are still areas of ongoing investigation oup.comresearchgate.net.

Absence of Direct Correlation with Diuretic Effect in Chronic Treatment

While the initial antihypertensive effect of thiazide diuretics, including this compound, is linked to their diuretic and natriuretic action leading to reduced extracellular fluid volume and cardiac output, the mechanism underlying the sustained reduction in blood pressure during chronic treatment appears to shift. oup.comoup.com In the long term, cardiac output may return towards normal, while peripheral vascular resistance declines. oup.com The exact mechanism by which thiazide diuretics chronically lower blood pressure remains unclear despite extensive investigation. researchgate.net Some research suggests that the decreased peripheral vascular resistance observed in chronic treatment may be mediated through the activation of extrarenal targets by thiazides, resulting in the inhibition of vascular constriction. researchgate.net The long-term antihypertensive response to thiazides appears to be unrelated to the initial reduction of plasma volume. oup.comresearchgate.net Studies have indicated that blood pressure levels remained lower after thiazide treatment even when plasma volume was restored. oup.com Furthermore, the lack of blood pressure improvement in anuric dialysis patients treated with hydrochlorothiazide (B1673439) or metolazone (B1676511) supports the crucial role of extracellular volume reduction as a key mechanism for the antihypertensive effect, suggesting that without the diuretic effect, the antihypertensive effect is limited in this specific context. oup.com The vasodilator action of diuretics in long-term treatment appears to be directly mediated by a reduction in vascular reactivity. oup.com

Pharmacodynamic Profile

This compound exhibits distinct pharmacodynamic characteristics related to its natriuretic, diuretic, and antihypertensive effects.

Natriuretic Activity Relative to Prototype Thiazides

This compound demonstrates a potent natriuretic activity when compared to the prototype thiazide, chlorothiazide. On a per milligram basis, this compound possesses approximately 100 times the natriuretic activity of chlorothiazide. drugbank.comncats.iorxlist.comnih.govpharmacompass.com However, it is important to note that at maximal therapeutic dosages, all thiazides are considered to be approximately equal in their diuretic and natriuretic effects. drugbank.comncats.iorxlist.comnih.gov

Onset and Duration of Diuretic and Antihypertensive Effects

The diuretic effects of this compound typically manifest relatively quickly following administration. Significant natriuresis and diuresis are generally observed within two hours of a single dose. rxlist.compatsnap.com These diuretic effects tend to reach their peak approximately 4 to 6 hours after ingestion rxlist.compatsnap.commedscape.commims.com and can persist for at least 24 hours following oral administration. rxlist.commedscape.commims.com

In contrast to the relatively rapid onset of diuretic effects, the antihypertensive effects of this compound develop more gradually. The full manifestation of the blood pressure-lowering effects may require a few days to a couple of weeks of consistent treatment. patsnap.com

Table 1: Onset and Duration of this compound Effects

| Effect | Onset | Peak Effect | Duration |

| Diuretic | Within 2 hours rxlist.compatsnap.commims.com | 4-6 hours rxlist.compatsnap.commedscape.commims.com | ≥24 hours rxlist.commedscape.commims.com |

| Antihypertensive | Few days to couple of weeks patsnap.com | Not specified in sources | Not specified in sources |

Structure Activity Relationships Sar and Synthetic Considerations

General SAR of Thiazide Diuretics Relevant to Methyclothiazide

The core structure of thiazide diuretics, a benzothiadiazine 1,1-dioxide ring system, is fundamental for their activity. slideshare.netpharmacyconcepts.inyoutube.com Specific substituents on this ring system modulate the diuretic effect.

Significance of Substituents at Position 6 (e.g., Chloro, Trifluoromethyl)

An electron-withdrawing group at position 6 is crucial for significant diuretic activity. gpatindia.comemu.edu.trpharmacy180.comgpatindia.comgpatindia.comslideshare.netpharmacyconcepts.inyoutube.com Highly active compounds typically feature substituents such as chloro (as in this compound and Hydrochlorothiazide) or trifluoromethyl groups at this position. emu.edu.trgpatindia.comslideshare.netpharmacyconcepts.in The presence of electron-releasing groups, such as methyl or methoxyl, at position 6 markedly reduces diuretic activity. emu.edu.trslideshare.net Trifluoromethyl substitution generally confers greater lipid solubility and a longer duration of action compared to chloro-substituted analogs. emu.edu.trslideshare.net

Role of Sulfonamide Group at C-7 for Diuretic Activity and Acidity

A free sulfamoyl group (-SO₂NH₂) at position 7 is essential for the diuretic activity of the benzothiazide system. emu.edu.trpharmacy180.comgpatindia.comgpatindia.comslideshare.netpharmacyconcepts.inyoutube.comscribd.com This sulfonamide group contributes to the acidity of the molecule, although the hydrogen atom at the N-2 position is generally more acidic due to the neighboring sulfone group. emu.edu.trpharmacy180.comgpatindia.comslideshare.netpharmacyconcepts.in The acidic protons facilitate the formation of water-soluble sodium salts, which can be relevant for administration. emu.edu.trpharmacy180.comslideshare.net Replacement or removal of the sulfonamide group at position 7 typically results in a significant loss of diuretic activity. gpatindia.comgpatindia.comslideshare.netpharmacyconcepts.inscribd.com

Impact of Saturation at Positions 3 and 4

Saturation of the double bond between positions 3 and 4 of the benzothiadiazine ring to form a 3,4-dihydro derivative generally leads to a significant increase in diuretic activity compared to the unsaturated counterparts. emu.edu.trpharmacy180.comgpatindia.comgpatindia.comslideshare.netpharmacyconcepts.inyoutube.com For example, hydrochlorothiazide (B1673439), a saturated analog of chlorothiazide, is reported to be approximately 10-fold more active. emu.edu.trgpatindia.comslideshare.netpharmacyconcepts.in This saturation is a characteristic feature of this compound's structure.

Influence of Lipophilic Substituents at Position 3 on Potency and Duration

Substitution with a lipophilic group at position 3 can markedly increase diuretic potency. emu.edu.trpharmacy180.comgpatindia.comgpatindia.comslideshare.netpharmacyconcepts.inyoutube.com Various lipophilic substituents, including alkyl, cycloalkyl, haloalkyl, arylalkyl, and thioether groups, have been shown to enhance saluretic activity. pharmacy180.compharmacyconcepts.inyoutube.com This increase in activity often correlates with increased lipid solubility. pharmacy180.compharmacyconcepts.inscribd.com Substitutions with entities such as haloalkyl, aralkyl, or thioether groups can also lead to compounds with a longer duration of action due to increased lipid solubility. gpatindia.comgpatindia.comslideshare.net this compound features a chloromethyl group at position 3, contributing to its lipophilicity and pharmacological properties.

Effect of Alkyl Substitution at 2-N Position on Action Duration

Alkyl substitution, such as a methyl group, at the 2-N position of the thiazide ring can increase lipophilicity and consequently extend the duration of diuretic activity. emu.edu.trgpatindia.comgpatindia.comyoutube.com this compound has a methyl group at this position.

A summary of the SAR of thiazide diuretics is presented in the table below:

| Position | Structural Feature / Substitution | Effect on Diuretic Activity / Properties |

| 6 | Electron-withdrawing group (Cl, Br, CF₃) | Essential for significant diuretic activity; CF₃ increases lipophilicity and duration. gpatindia.comemu.edu.trpharmacy180.comgpatindia.comgpatindia.comslideshare.netpharmacyconcepts.inyoutube.com |

| 6 | Electron-releasing group (CH₃, OCH₃) | Markedly reduced diuretic activity. emu.edu.trslideshare.net |

| 7 | Free Sulfamoyl group (-SO₂NH₂) | Essential for diuretic activity; contributes to acidity. emu.edu.trpharmacy180.comgpatindia.comgpatindia.comslideshare.netpharmacyconcepts.inyoutube.comscribd.com |

| 3-4 | Saturation (dihydro derivative) | Increased diuretic potency (e.g., 3-10 fold). emu.edu.trpharmacy180.comgpatindia.comgpatindia.comslideshare.netpharmacyconcepts.inyoutube.com |

| 3 | Lipophilic substituent | Marked increase in diuretic potency; can prolong duration. emu.edu.trpharmacy180.comgpatindia.comgpatindia.comslideshare.netpharmacyconcepts.inyoutube.com |

| 2-N | Alkyl substitution (e.g., CH₃) | Increased lipophilicity and duration of action. emu.edu.trgpatindia.comgpatindia.comyoutube.com |

| 4, 5, 8 | Alkyl substitution | Usually results in diminished diuretic activity. pharmacy180.compharmacyconcepts.inyoutube.comscribd.commonad.edu.in |

Synthetic Methodologies for this compound

Cyclization Processes

The formation of the characteristic benzothiadiazine ring system is a central step in the synthesis of this compound. One documented approach involves the cyclization of a disulfamoylaniline precursor. Specifically, 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) can undergo cyclization through condensation with monochloroacetaldehyde or an acetal (B89532) derivative thereof to form the core ring structure. nih.govnih.gov

An alternative synthetic route involves the cyclization of 5-chloro-2,4-disulfamoylaniline (which is equivalent to 4-amino-6-chloro-1,3-benzenedisulfonamide) using urea (B33335). nih.govgoogle.com This reaction, typically carried out by heating the reactants, leads to the formation of a 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide derivative. nih.govgoogle.com For instance, heating a mixture of 5-chloro-2,4-disulfamoylaniline with urea at temperatures between approximately 140 °C and 225 °C can yield 6-chloro-7-sulfamyl-3(4H)-oxo-1,2,4-benzothiadiazine-1,1-dioxide. google.com This cyclization process involves the evolution of ammonia (B1221849) gas and results in the formation of the cyclic thiadiazine dioxide structure. google.com

Intermediate Compound Formation and Reactions

Following the cyclization step, further reactions are required to introduce the specific substituents that characterize this compound. In the synthetic route involving cyclization with urea, the initially formed 3-oxo intermediate, such as 6-chloro-7-sulfamyl-3(4H)-oxo-1,2,4-benzothiadiazine-1,1-dioxide, undergoes subsequent transformations. nih.govgoogle.com

Pharmacokinetics and Pharmacogenomics

Absorption Characteristics

Methyclothiazide is readily absorbed following oral administration. fda.reportmedscape.com The diuretic effects of the compound become apparent within approximately 2 hours, reaching a peak effect at about 6 hours. fda.reportmedscape.com The action of a single dose persists for 24 hours. fda.report While specific bioavailability data for this compound is not extensively detailed in the literature, the rapid onset of action suggests efficient absorption from the gastrointestinal tract. mims.comrxlist.com

For the related thiazide diuretic, chlorothiazide, studies have shown that administration with food can double its absorption, suggesting that the bioavailability of thiazide diuretics can be significantly influenced by food intake. nih.gov This is attributed to the possibility of a saturable and site-specific absorption mechanism within the gastrointestinal tract for this class of drugs. nih.gov

| Parameter | Value |

|---|---|

| Onset of Action | ~2 hours fda.reportmedscape.com |

| Peak Effect | ~6 hours fda.reportmedscape.com |

| Duration of Action | 24 hours fda.report |

Excretion Pathways and Metabolites

The primary route of elimination for this compound is through the kidneys. fda.report The drug is predominantly excreted in the urine as the unchanged parent compound. mims.comnih.gov Some sources indicate that it is eliminated as both the intact drug and an inactive metabolite, although the specific structure and properties of this metabolite are not well-documented. fda.reportmedscape.comrxlist.com The slow elimination of this compound contributes to its prolonged duration of action. fda.report

Pharmacogenomic Signals in Thiazide Response

The therapeutic response to thiazide diuretics, including this compound, exhibits significant inter-individual variability, which is partly attributable to genetic factors. nih.govnih.govmdpi.com While pharmacogenomic studies specifically focused on this compound are limited, research on thiazide diuretics as a class, particularly hydrochlorothiazide (B1673439), has identified several genetic variants that influence blood pressure response. nih.govnih.govnih.gov

Genome-wide association studies (GWAS) and candidate gene studies have implicated several genes in modulating the antihypertensive effects of thiazide diuretics. These genes are often involved in pathways related to renal sodium transport and blood pressure regulation. nih.gov

Key genes and single nucleotide polymorphisms (SNPs) associated with thiazide diuretic response include:

NEDD4L : Variants in this gene, which is involved in sodium transport regulation, have been linked to differences in blood pressure reduction with hydrochlorothiazide treatment. nih.govmedscape.com

PRKCA : Polymorphisms in the gene encoding Protein Kinase C Alpha have been associated with diastolic blood pressure response to hydrochlorothiazide. nih.gov

GNB3 : An intronic variant in the G-protein subunit beta 3 gene has been associated with a greater reduction in blood pressure in individuals on heterogeneous antihypertensive treatments that include thiazides. nih.govnih.gov

ALDH1A2 : A variant in the Aldehyde Dehydrogenase 1 Family Member A2 gene has been linked to uncontrolled blood pressure in patients treated with a combination of a thiazide diuretic and a β-blocker. nih.govnih.gov

HSD3B1 : A strong correlation has been reported between variants in the 3β-hydroxysteroid dehydrogenase type 1 gene and blood pressure response to hydrochlorothiazide. mdpi.com

| Gene | Associated Effect | Reference |

|---|---|---|

| NEDD4L | Influences blood pressure reduction with hydrochlorothiazide. | nih.govmedscape.com |

| PRKCA | Associated with diastolic blood pressure response to hydrochlorothiazide. | nih.gov |

| GNB3 | Linked to greater blood pressure reduction. | nih.govnih.gov |

| ALDH1A2 | Associated with uncontrolled blood pressure on combination therapy. | nih.govnih.gov |

| HSD3B1 | Correlated with blood pressure response to hydrochlorothiazide. | mdpi.com |

The identification of genetic markers that predict the response to thiazide diuretics has significant implications for the future of hypertension management. Understanding the molecular mechanisms by which these genetic variants influence drug efficacy can illuminate novel pathways involved in blood pressure regulation. nih.gov This knowledge can, in turn, guide the development of new antihypertensive agents that target these specific pathways, potentially leading to more effective and personalized treatment strategies. mdpi.comnih.gov

Furthermore, pharmacogenomic data can aid in the development of genotype-guided therapeutic approaches. By identifying patients who are genetically predisposed to have a favorable or poor response to thiazide diuretics, clinicians may be able to select the most appropriate antihypertensive medication from the outset, thereby improving blood pressure control and reducing the time required to find an effective treatment regimen. mdpi.com This personalized medicine approach could lead to better patient outcomes and more cost-effective management of hypertension. mdpi.com

Clinical Research Applications and Considerations

Electrolyte Homeostasis Research

Research involving methyclothiazide has extensively explored its impact on maintaining electrolyte balance within the body. The inhibition of the NCC by this compound affects the reabsorption of ions in the renal tubules, leading to altered levels of key electrolytes such as potassium, sodium, and magnesium. drugbank.compatsnap.compatsnap.com Studies in this area aim to understand the mechanisms underlying these changes and their physiological consequences.

Studies on Hypokalemia Development and Management

Hypokalemia, characterized by low serum potassium levels, is a recognized effect associated with thiazide diuretic use, including this compound. drugs.comnih.govpeacehealth.org Research has investigated the mechanisms behind this potassium loss, which is primarily attributed to increased delivery of sodium to the distal tubules, promoting sodium-potassium exchange, and the development of secondary hyperaldosteronism. nih.gov Studies have shown that mild hypokalemia (decrease of 0.5 mEq/L) can occur in a significant percentage of patients. drugs.com The risk of hypokalemia may be influenced by factors such as the dose of the diuretic and concomitant use of other medications like corticosteroids or ACTH. rxlist.comyork.ac.uk Management strategies explored in research include potassium supplementation or dietary adjustments to increase potassium intake. peacehealth.orgrxlist.com Combining thiazides with potassium-sparing diuretics has also been investigated as a method to minimize the risk of hypokalemia. york.ac.uk

Data Table: Incidence of Mild Hypokalemia with Thiazide Diuretics

| Diuretic Type | Incidence of Mild Hypokalemia (>0.5 mEq/L decrease) |

| Thiazide Diuretics | Up to 50% drugs.com |

| Hydrochlorothiazide (B1673439) (50 mg) | Up to 56% researchgate.net |

Research on Hyponatremia

Hyponatremia, defined as low serum sodium levels, is another electrolyte imbalance that has been a focus of research in the context of thiazide diuretic therapy. drugs.comnih.gov Studies indicate that hyponatremia typically manifests within the initial weeks of therapy as a direct consequence of reduced sodium reabsorption in the kidneys. nih.gov Dilutional hyponatremia can occur, particularly in edematous patients in warm environments. rxlist.com Research highlights the importance of monitoring serum electrolyte levels to detect hyponatremia. rxlist.com

Investigations into Hypomagnesemia

Investigations have also explored the effect of this compound on magnesium levels, noting that hypomagnesemia (low serum magnesium) can occur. drugs.comnih.gov While often considered clinically insignificant in many patients, it may be more relevant in those who are malnourished. drugs.com Research suggests that thiazide diuretics can increase urinary magnesium excretion. peacehealth.orgjournals.co.za Studies have explored magnesium supplementation as a potential strategy to address hypomagnesemia and potentially mitigate other electrolyte imbalances like hypokalemia. peacehealth.orgjournals.co.za

Research on Metabolic Alkalosis

Research has indicated that thiazide diuretics, including this compound, can contribute to the development of metabolic alkalosis. drugs.comnih.govoup.comoup.com This acid-base disturbance is often associated with hypokalemia and hypochloremia, resulting from increased aldosterone-mediated excretion of potassium and hydrogen ions in the renal collecting tubules. nih.govresearchgate.net Studies suggest that this form of metabolic alkalosis may respond to potassium chloride replacement. researchgate.net

Metabolic Impact Investigations

Beyond electrolyte balance, research has delved into the metabolic effects associated with this compound.

Hyperuricemia and Gout Pathogenesis

Hyperuricemia, characterized by elevated serum uric acid levels, is a known metabolic effect associated with thiazide diuretic use. patsnap.comdrugs.comnih.govjournals.co.zaoup.comwikipedia.org Research has linked this to the mechanism of action of thiazides, which can increase the reabsorption of uric acid in the renal tubules. pharmacompass.com This can be a significant consideration for individuals with a history of gout, as hyperuricemia can precipitate acute gout attacks. drugs.com Studies have investigated the relationship between thiazide dose and the incidence of hyperuricemia. researchgate.net

This compound is a thiazide diuretic used in clinical settings primarily for the management of hypertension and edema associated with conditions such as congestive heart failure, hepatic cirrhosis, and corticosteroid or estrogen therapy. rxlist.commayoclinic.org Its mechanism of action involves inhibiting sodium and chloride reabsorption in the renal distal convoluted tubules, leading to increased excretion of water and electrolytes. patsnap.com Research into this compound has explored its effects on various metabolic parameters and its interactions with other medications.

Glucose Intolerance and New-Onset Diabetes Studies

Research indicates that thiazide diuretics, including this compound, can be associated with glucose intolerance and an increased risk of new-onset diabetes mellitus. medscape.comresearchgate.net This effect is thought to be related to a decrease in insulin (B600854) sensitivity. medscape.com Studies have shown correlations between thiazide-induced potassium depletion and elevated blood glucose levels, with potassium supplementation potentially mitigating this hyperglycemia. scispace.com While the precise molecular mechanisms underlying thiazide-induced glucose intolerance are not fully elucidated, research continues to investigate potential targets in beta-cells. researchgate.net

Data from a network meta-analysis of antihypertensive trials suggested that thiazides, along with beta-blockers, carried the highest risk of incident diabetes among major antihypertensive drug classes. scispace.com

Lipid Abnormalities Research (Cholesterol, Triglycerides, LDL)

Studies have investigated the impact of this compound on serum lipid profiles, including cholesterol, triglycerides, and low-density lipoprotein (LDL). Research has shown that this compound monotherapy can lead to significant increases in total serum cholesterol, the low-density lipoprotein plus very-low-density lipoprotein cholesterol fraction, and triglyceride levels. nih.gov

One study reported significant increases in lipid parameters after this compound monotherapy:

| Lipid Parameter | Median Change (%) | p-value |

| Total Serum Cholesterol | +4.7 | < 0.001 |

| LDL + VLDL Cholesterol Fraction | +7.1 | < 0.001 |

| Triglycerides | +12.5 | < 0.001 |

| Based on data from a study comparing this compound monotherapy to other treatments. nih.gov |

In contrast, combination therapy involving this compound and other agents, such as terazosin, has been shown to potentially counteract the negative impact of this compound monotherapy on the serum lipid profile. nih.gov

Drug-Drug Interaction Studies

This compound is known to interact with a variety of other medications, which can affect its efficacy and safety. patsnap.comdrugs.comgoodrx.com These interactions can range in severity. drugs.com

Interactions with Other Antihypertensive Agents (e.g., ACE Inhibitors, Beta-blockers)

Combining this compound with other antihypertensive agents, such as ACE inhibitors (e.g., benazepril, captopril, lisinopril, enalapril) or beta-blockers (e.g., acebutolol, atenolol, bisoprolol, propranolol), can result in enhanced blood pressure-lowering effects. patsnap.commedscape.comdrugs.com While this can be beneficial for achieving blood pressure control, it also increases the risk of hypotension. patsnap.commedscape.com Additionally, combining this compound with certain ACE inhibitors may increase the risk of nephrotoxicity. medscape.com The interaction with beta-blockers regarding serum potassium levels is not clearly defined, with some sources indicating opposing effects on potassium. medscape.com

Interactions with Digitalis

Concurrent use of this compound with digitalis preparations (e.g., digoxin, digitoxin) requires caution. rxlist.commayoclinic.orgpeacehealth.org Thiazide-induced hypokalemia can sensitize the heart to the toxic effects of digitalis, increasing the risk of cardiac arrhythmias, such as increased ventricular irritability. rxlist.compeacehealth.org Monitoring electrolyte levels is crucial when these medications are used together.

Interactions with Corticosteroids and ACTH

The coadministration of this compound with corticosteroids or ACTH (Adrenocorticotropic Hormone) can increase the risk of electrolyte imbalances, particularly hypokalemia. rxlist.comnih.gov Corticosteroids can contribute to potassium loss and cause salt and water retention, which can exacerbate the diuretic effects of this compound and lead to lower potassium levels. rxlist.comnih.gov

Interactions with NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, can reduce the diuretic and antihypertensive effects of this compound. patsnap.commedlineplus.gov This interaction may necessitate adjustments in the dosage of this compound to maintain desired blood pressure control. patsnap.com

Interactions with Lithium

Research indicates that thiazide diuretics, including this compound, can reduce the renal clearance of lithium. nih.govdrugbank.com This interaction can lead to increased serum lithium levels, raising the risk of lithium toxicity. nih.govdrugbank.commedscape.com Monitoring of serum lithium concentrations is crucial when this compound is administered concurrently with lithium. medscape.com

Interactions with Neuromuscular Blocking Agents (e.g., Tubocurarine)

Studies suggest that thiazide drugs may increase the responsiveness to neuromuscular blocking agents such as tubocurarine. medscape.comdrugbank.com This potential potentiation of effect is thought to be possibly due to potassium depletion induced by the diuretic. oup.com Hypokalemia resulting from diuretic use may enhance the neuromuscular blocking effects of curariform drugs like tubocurarine, potentially leading to respiratory depression or apnea. nih.gov Therefore, clinicians may consider discontinuing diuretics before elective surgery involving neuromuscular blocking agents. nih.gov

Interactions with Diabetic Medications (Insulin Sensitivity)

Thiazide diuretics have been shown to potentially decrease insulin sensitivity. medscape.com This effect can lead to glucose intolerance and hyperglycemia. medscape.com Research suggests that thiazide-induced hypokalemia may contribute to this by impairing pancreatic insulin release. nih.govoup.com Low potassium levels can affect the function of pancreatic beta-cells, hindering insulin secretion. nih.gov Monitoring of glycemic control is recommended, particularly when initiating, discontinuing, or adjusting the dose of a thiazide diuretic in diabetic patients. medscape.com

Specific Organ System Research

Research has also focused on the effects of this compound on specific organ systems, particularly the kidneys, liver, and heart.

Renal Function and Impairment Studies

This compound exerts its diuretic effect by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water. patsnap.com While effective in managing edema associated with certain renal dysfunctions, thiazides should be used with caution in patients with renal disease or significant impairment of renal function. rxlist.comdrugs.com Azotemia may be precipitated, and cumulative drug effects can occur in these individuals. rxlist.com Research suggests that thiazide-induced hyperuricemia and hypokalemia may contribute to accelerating renal disease. nih.gov Chronic elevations in uric acid, for instance, have been linked to renal dysfunction in experimental and clinical studies. nih.gov

Hepatic Function and Liver Disease Considerations

Thiazides, including this compound, require caution in patients with impaired hepatic function or progressive liver disease. rxlist.comdrugs.com Minor alterations in fluid and electrolyte balance induced by the diuretic can potentially precipitate hepatic coma. rxlist.comdrugs.com The use of this compound is indicated as adjunctive therapy in edema associated with hepatic cirrhosis. drugbank.comdrugs.commayoclinic.org

Cardiac Function (e.g., Heart Failure, Arrhythmias)

This compound is indicated as adjunctive therapy in edema associated with congestive heart failure. drugbank.comdrugs.commayoclinic.org Thiazide diuretics reduce blood volume by increasing urine flow, which helps to lower blood pressure and can be beneficial in managing the fluid retention seen in heart failure. drugs.commayoclinic.org However, diuretic-induced hypokalemia can increase the heart's sensitivity to certain medications, such as digitalis glycosides, potentially leading to serious arrhythmias. nih.govnih.gov

Immunological and Inflammatory Responses

Research into this compound has explored its potential influence on the body's immunological and inflammatory pathways.

The possibility of exacerbation or activation of systemic lupus erythematosus (SLE) has been reported in the context of thiazide diuretic use, including this compound. medscape.comrxlist.comtandfonline.comsimsrc.edu.in While this association has been noted in research and clinical observations, detailed studies specifically investigating the mechanisms or incidence rates of this compound-induced SLE exacerbation are generally limited in the provided search results. The potential link remains a consideration in the clinical application of this compound. researchgate.net

This compound is a sulfonamide-derived medication, and research indicates that hypersensitivity reactions can occur in patients. medscape.comrxlist.comtandfonline.com These reactions are a known consideration for drugs within the sulfonamide class. Sensitivity reactions have been reported in patients with a history of allergy or bronchial asthma. medscape.comtandfonline.com

Research highlights that allergic reactions to thiazide diuretics can manifest in various ways, affecting the skin (e.g., cutaneous vasculitis, urticaria, rash, purpura), the gastrointestinal system (e.g., nausea, vomiting, diarrhea), the genitourinary system (e.g., interstitial nephritis), and the respiratory system (e.g., acute noncardiogenic pulmonary edema, pneumonitis). drugs.com Thiazides, including this compound, may induce allergic reactions in individuals with known allergies to sulfonamides. drugs.com

Studies investigating the potential for cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides like thiazide diuretics suggest that the risk of such cross-reactivity is low. nih.govresearchgate.net Some research indicates that observed allergic reactions to non-antibiotic sulfonamides in patients with a history of sulfonamide antibiotic allergy might be attributable to a general predisposition to allergic responses rather than a specific immunological cross-reaction involving the sulfonamide moiety itself. researchgate.net

Drug Safety and Efficacy in Diverse Populations

Research has also considered the use of this compound in specific patient populations, acknowledging potential differences in safety and efficacy.

Research on the use of this compound in the pediatric population is limited. Available information consistently indicates that appropriate studies to establish the relationship of age to the effects of this compound in children have not been performed. medscape.commayoclinic.orgdrugs.com Consequently, the safety and efficacy of this compound in pediatric patients have not been established. rxlist.commayoclinic.orgdrugs.com While the use and dosage in children would be determined by a healthcare professional, specific pediatric-specific problems are not widely reported, though caution is advised in jaundiced infants due to a potential risk of hyperbilirubinemia. simsrc.edu.in

For geriatric patients, specific detailed information on the relationship of age to the effects of this compound is not extensively available in the provided research. mayoclinic.orgdrugs.com However, it is recognized that elderly patients may have age-related declines in kidney function, which could necessitate adjustments in this compound dosage. mayoclinic.orgdrugs.com

An older study from 1962 explored the use of this compound in a series of 25 geriatric patients with edema and hypertension. This research suggested that this compound acted as a potent saluretic agent in this group and could be used safely with continued effectiveness for managing these conditions in geriatric individuals. researchgate.net More recent perspectives on thiazide diuretic use in the elderly suggest initiating therapy with low doses due to the increased likelihood of reduced renal, hepatic, or cardiac function and the presence of comorbidities in this population. cardiol.brnih.gov

Research has investigated the behavior of this compound during pregnancy and lactation. Studies confirm that thiazide diuretics, including this compound, are capable of crossing the placental barrier and have been detected in cord blood. rxlist.comtandfonline.comsimsrc.edu.innih.govwikidoc.orgmdedge.commdedge.com

Animal reproduction studies conducted in rats and rabbits using this compound at doses up to 4 mg/kg/day have not revealed evidence of harm to the fetus. rxlist.comsimsrc.edu.innih.gov Despite these animal findings, there is a lack of adequate and well-controlled studies specifically in pregnant women. rxlist.comsimsrc.edu.inwikidoc.org Therefore, the use of thiazides during pregnancy requires a careful consideration of the potential benefits versus the possible hazards to the fetus. rxlist.comtandfonline.comsimsrc.edu.inwikidoc.orgmdedge.commdedge.com Reported potential hazards to the fetus or neonate include jaundice and thrombocytopenia, among other adverse reactions observed in adults. rxlist.comtandfonline.comsimsrc.edu.inwikidoc.orgmdedge.commdedge.com

Analytical Methodologies for Research

Analytical methodologies play a crucial role in the research of this compound, enabling its identification, quantification, and characterization in various matrices. These techniques are essential for studying its properties, developing formulations, and supporting bioanalytical studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in research settings. RP-HPLC methods, often employing C18 columns, have been developed and validated for the analysis of this compound, including in combination with other compounds like deserpidine (B1670285) in tablet formulations. researchgate.net Mobile phases typically consist of mixtures of solvents such as acetonitrile (B52724) and methanol (B129727), often in combination with buffer solutions, with detection commonly performed using UV detectors. researchgate.netjocpr.com

Research findings indicate that HPLC methods can provide linear responses over specific concentration ranges for this compound. For instance, one RP-HPLC method for the simultaneous estimation of this compound and deserpidine in tablets showed a linear range of 20-100 µg/ml for this compound with a correlation coefficient of 0.999. researchgate.net The retention time for this compound in this method was found to be 2.162 minutes. researchgate.net

Another HPLC-UV method developed for the determination of this compound in plasma using an Ionic Liquid-Based Dispersive Liquid-Liquid Micro Extraction (IL-DLLME) method utilized an Inertsil ODS C18 column and a mobile phase of acetonitrile and methanol in a 20:80 ratio. jocpr.com This method demonstrated linearity over the range of 20-70 µg/ml, with percentage recoveries for quality controls between 98%-102%. jocpr.com The method was reported to be accurate, precise, and robust for the determination of this compound in biological fluid. jocpr.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used in this compound research, particularly for its high sensitivity and specificity, which are advantageous for bioanalysis and the detection of the compound in complex matrices. LC-MS/MS methods can be used for the determination of antihypertensive agents in plasma, where this compound may even be used as an internal standard. jocpr.com

In LC-MS/MS analysis, this compound has been shown to be ionized under negative ionization conditions, yielding deprotonated molecules as the most abundant ions ([M–H]⁻). researchgate.netnih.gov Specific mass transitions are selected for the quantification of this compound. For example, a transition of m/z 357.9/321.8 has been reported for this compound when used as an internal standard in a high-throughput LC-MS/MS method for antihypertensive drugs in plasma. nih.gov Another study identified the most sensitive mass transition for this compound as 357.81→321.89. researchgate.net LC-MS/MS has also been applied for the identification of this compound in animal-derived foods through spectral library matching, providing increased identification confidence. sciex.com

Ionic Liquid-Based Dispersive Liquid-Liquid Micro Extraction (IL-DLLME)

Ionic Liquid-Based Dispersive Liquid-Liquid Micro Extraction (IL-DLLME) is a sample preparation technique that can be coupled with analytical methods like HPLC for the determination of this compound, particularly in biological fluids like plasma. jocpr.comjocpr.com This method utilizes ionic liquids as environmentally friendly extraction solvents. jocpr.com

In a developed HPLC-UV method combined with IL-DLLME for this compound determination in plasma, the extraction procedure involved adding methanol, NaCl solution, and an ionic liquid to a plasma sample spiked with this compound. jocpr.com Following vortexing and centrifugation, the ionic liquid, containing the extracted this compound, was found at the bottom of the tube, well-separated from the plasma. jocpr.com This method was found to be linear over the range of 20-70 µg/ml with percentage recoveries between 98%-102%, demonstrating its suitability for determining this compound in biological fluid. jocpr.comjocpr.com The use of ionic liquids in this context highlights their potential as alternative media for classical solvent extraction in bioanalysis. jocpr.com

Chiral Separation Techniques (e.g., CHIRALPAK IG Columns)

Chiral separation techniques are relevant to this compound research, particularly if the compound exists as enantiomers or if the separation of chiral impurities is necessary. Research has demonstrated the enantioselective separation of this compound using chiral stationary phases. chromatographyonline.comchiraltech.comamazonaws.comchromatographyonline.com

Specifically, a CHIRALPAK IG column, which is an immobilized meta-substituted chiral selector, has been successfully used to develop the enantioselective separation of this compound. chromatographyonline.comchiraltech.comchromatographyonline.com This column, packed with 5-µm particles, in conjunction with a mobile phase consisting of a mixture of ammonium (B1175870) bicarbonate and acetonitrile, has been shown to provide fast and effective separation of this compound enantiomers. chiraltech.comchromatographyonline.com The CHIRALPAK IG phase is noted for its high selectivity among immobilized chiral stationary phases. chiraltech.comamazonaws.comchromatographyonline.com

Infrared Absorption Spectrophotometry

Infrared absorption spectrophotometry is an analytical technique used for the identification of chemical compounds, including this compound. This method involves comparing the infrared absorption spectrum of a sample to that of a known standard. nih.govsmolecule.com

According to the U.S. Pharmacopeia, infrared absorption spectrophotometry is a procedure for the chemical identification of this compound. nih.gov This technique provides a unique spectral fingerprint that can be used to confirm the identity of the compound by matching it against a reference spectrum. nih.govsmolecule.com FTIR (Fourier-transform infrared) absorption spectroscopy has also been used in studies involving this compound, for instance, to investigate physicochemical interactions and crystallinity in formulations like liquisolid compacts. ekb.eg DFT studies have also utilized absorption spectra and Fourier-transform infrared spectra to account for electronic and vibrational modes of compounds, including in the context of this compound adsorbed with malonamide (B141969) for quantum chemical applications. researchgate.net

Analytical Methodologies for this compound Research

| Analytical Technique | Key Applications in this compound Research | Relevant Findings |

| High-Performance Liquid Chromatography (HPLC) | Determination in plasma and tablet formulations. researchgate.netjocpr.com Development of bioanalytical methods. jocpr.comjocpr.com | Linear range of 20-100 µg/ml (tablets) researchgate.net and 20-70 µg/ml (plasma). jocpr.com Retention time of 2.162 min (tablet method). researchgate.net Recoveries between 98%-102% (plasma method). jocpr.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Bioanalysis, detection in complex matrices (e.g., food). jocpr.comsciex.com Quantification of antihypertensive drugs. nih.gov | Ionization under negative mode ([M–H]⁻). researchgate.netnih.gov Sensitive mass transitions identified (e.g., 357.9/321.8). researchgate.netnih.gov Used for identification via spectral library matching. sciex.com |

| Ionic Liquid-Based Dispersive Liquid-Liquid Micro Extraction (IL-DLLME) | Sample preparation for determination in biological fluids (e.g., plasma). jocpr.comjocpr.com | Effective extraction of this compound from plasma. jocpr.com Method linearity and recovery suitable for bioanalysis. jocpr.comjocpr.com Use of ionic liquids as extraction solvents. jocpr.com |

| Chiral Separation Techniques (e.g., CHIRALPAK IG Columns) | Enantioselective separation of this compound. chromatographyonline.comchiraltech.comchromatographyonline.com | CHIRALPAK IG column provides effective enantioseparation. chiraltech.comchromatographyonline.com Utilizes immobilized meta-substituted chiral selectors. chromatographyonline.comchiraltech.comchromatographyonline.com |

| Infrared Absorption Spectrophotometry | Chemical identification of this compound. nih.govsmolecule.com Investigation of physicochemical properties. ekb.egresearchgate.net | Used for identification by comparison to standards. nih.govsmolecule.com Applied in studies of formulations and quantum chemical applications. ekb.egresearchgate.net |

Emerging Research Areas and Future Directions

Investigations into Extra-Renal Sites of Action

Beyond its well-established diuretic effect, emerging evidence suggests that methyclothiazide exerts direct effects on the vasculature, contributing to its antihypertensive properties. These extra-renal actions are a key area of ongoing research.

Studies have indicated that the vasodilatory effect of this compound is, at least in part, dependent on the endothelium, the inner lining of blood vessels. Research on isolated aortic rings from spontaneously hypertensive rats has shown that the inhibitory effect of this compound on norepinephrine-induced contractions is diminished when the endothelium is removed. This suggests that this compound may stimulate the release of endothelium-derived relaxing factors, such as nitric oxide (NO). The inhibition of nitric oxide synthase, the enzyme responsible for NO production, has been shown to attenuate the vasorelaxant effect of this compound, further supporting the role of the nitric oxide pathway in its mechanism of action.

| Study Focus | Model System | Key Finding | Implication for this compound's Mechanism |

| Endothelium-Dependent Vasodilation | Isolated aortic rings from spontaneously hypertensive rats | The vasorelaxant effect of this compound is reduced after the removal of the endothelium. | Suggests that this compound's vasodilatory properties are mediated by factors released from the endothelium. |

| Role of Nitric Oxide | Isolated aortic rings from spontaneously hypertensive rats | Inhibition of nitric oxide synthase attenuates the vasodilatory response to this compound. | Implicates the nitric oxide signaling pathway in the extra-renal antihypertensive effects of this compound. |

The direct action of thiazide diuretics on vascular smooth muscle cells is another significant area of investigation. While the precise mechanisms for this compound are still being fully elucidated, research on the broader class of thiazide diuretics, particularly hydrochlorothiazide (B1673439), has provided valuable insights. One proposed mechanism involves the inhibition of carbonic anhydrase in vascular smooth muscle cells. This inhibition leads to an increase in intracellular pH, which in turn activates large-conductance calcium-activated potassium (KCa) channels. The opening of these channels causes hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels, reduced calcium influx, and subsequent vasodilation. drugbank.com

| Proposed Mechanism | Key Molecular Target | Consequence | Overall Effect on Vascular Smooth Muscle |

| Carbonic Anhydrase Inhibition | Carbonic Anhydrase | Increased intracellular pH | Relaxation/Vasodilation |

| KCa Channel Activation | Large-conductance calcium-activated potassium (KCa) channels | Hyperpolarization of the cell membrane | Relaxation/Vasodilation |

Advanced Pharmacogenomics and Precision Medicine

The individual variability in blood pressure response to thiazide diuretics has long been a clinical challenge. Advanced pharmacogenomic research aims to identify genetic markers that can predict a patient's response to this compound, paving the way for a more personalized approach to hypertension treatment.

While specific genome-wide association studies (GWAS) on this compound are limited, research on hydrochlorothiazide has identified several genetic variants associated with blood pressure response. These studies provide a foundation for understanding the genetic basis of thiazide diuretic efficacy. For instance, variants in genes involved in renal salt handling, such as the epithelial sodium channel (ENaC), have been linked to diuretic response. Furthermore, GWAS have implicated novel genes and pathways. For example, polymorphisms in genes such as PRKAG2, DCC, and EPHX2 have been associated with the blood pressure response to hydrochlorothiazide. These findings suggest that genetic factors influencing various physiological pathways, beyond just renal sodium transport, may play a role in the antihypertensive effects of thiazide diuretics.

| Gene | Potential Role in Blood Pressure Regulation | Association with Thiazide Diuretic Response |

| SCNN1G | Encodes the γ subunit of the epithelial sodium channel (ENaC), involved in sodium reabsorption. | Polymorphisms have been associated with hydrochlorothiazide response. |

| PRKAG2 | Involved in cellular energy sensing. | Variants associated with blood pressure response to hydrochlorothiazide. |

| DCC | Involved in netrin signaling pathway. | Variants associated with blood pressure response to hydrochlorothiazide. |

| EPHX2 | Encodes for soluble epoxide hydrolase, involved in the metabolism of arachidonic acid. | Variants associated with blood pressure response to hydrochlorothiazide. |

The ultimate goal of pharmacogenomic research is to translate genetic findings into clinical practice. By identifying patients who are genetically predisposed to have a favorable or unfavorable response to this compound, clinicians could one day select the most effective antihypertensive agent from the outset. This would minimize the trial-and-error approach often used in hypertension management, leading to more rapid blood pressure control and potentially reducing the risk of cardiovascular events. While this area is still in its nascent stages for this compound specifically, the broader research on thiazide diuretics is laying the essential groundwork for future personalized medicine applications.

Novel Therapeutic Combinations and Strategies

To enhance antihypertensive efficacy and mitigate potential adverse effects, research continues to explore novel therapeutic combinations and strategies involving thiazide diuretics. While specific emerging combinations with this compound are not extensively documented in recent literature, the general principles of combination therapy in hypertension provide a framework for future research. The rationale behind combination therapy is to target multiple physiological pathways involved in blood pressure regulation. For instance, combining a diuretic like this compound with an agent that blocks the renin-angiotensin system (e.g., an ACE inhibitor or an angiotensin II receptor blocker) can lead to a more potent blood pressure-lowering effect and can also counteract the reactive increase in renin that can occur with diuretic monotherapy. Future strategies may involve combinations with newer classes of antihypertensive drugs or agents that target specific pathways identified through pharmacogenomic research.

Combination with Other Antihypertensives

Emerging research continues to explore the synergistic effects of combining this compound and other thiazide diuretics with various antihypertensive agents to enhance blood pressure control and patient outcomes. The rationale behind combination therapy is to target different physiological pathways involved in hypertension, often leading to greater efficacy and potentially mitigating the side effects of individual agents. nih.gov

Common combinations include thiazide diuretics with:

Angiotensin-Converting Enzyme (ACE) Inhibitors: This combination is effective because ACE inhibitors can counteract the renin-angiotensin system activation that can be a consequence of diuretic use. This not only enhances the blood pressure-lowering effect but can also mitigate side effects like hypokalemia. nih.gov

Angiotensin II Receptor Blockers (ARBs): Similar to ACE inhibitors, ARBs block the renin-angiotensin system, providing additive blood pressure reduction when combined with a thiazide diuretic. Studies on combinations like losartan and hydrochlorothiazide have shown significant efficacy. aafp.org

Beta-Blockers: The combination of a beta-blocker and a diuretic can produce additive antihypertensive effects compared to using either drug alone. aafp.org

Calcium Channel Blockers: This combination can also be effective. Notably, the addition of an ACE inhibitor to a calcium channel blocker has been shown to reduce side effects like peripheral edema. aafp.org

Research has demonstrated that combining two different classes of antihypertensive drugs can be more effective at reducing coronary and cerebrovascular events than increasing the dose of a single medication. nih.gov While many studies focus on hydrochlorothiazide, the principles apply to other thiazides like this compound. Combining this compound with other antihypertensives can enhance its therapeutic effect. patsnap.com

| Combination Class | Primary Synergistic Effect | Potential Side Effect Mitigation |

|---|---|---|

| Thiazide + ACE Inhibitor/ARB | Enhanced blood pressure reduction through different mechanisms (diuresis and RAS blockade). | ACE inhibitors/ARBs can counteract diuretic-induced hypokalemia. nih.gov |

| Thiazide + Beta-Blocker | Additive antihypertensive effects. aafp.org | Monitoring for potential additive side effects is necessary. |

| Thiazide + Calcium Channel Blocker | Effective blood pressure lowering. | Adding an ACE inhibitor can reduce edema associated with some calcium channel blockers. aafp.org |

Strategies to Mitigate Adverse Effects

Research into mitigating the adverse effects of this compound focuses on both pharmacological and non-pharmacological strategies. The goal is to maintain the therapeutic benefits of blood pressure reduction while minimizing unwanted side effects.

Key strategies include: